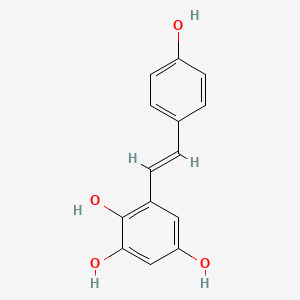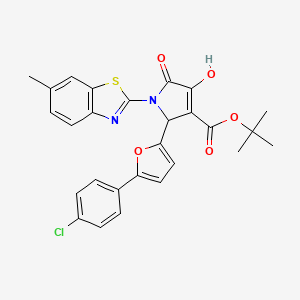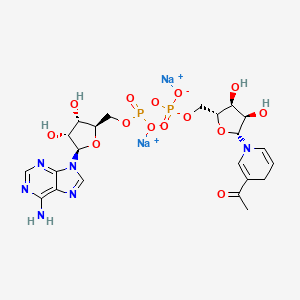
Ptz-LD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptz-LD is a phenothiazine-based fluorescent probe specifically designed for the detection of lipid droplets. It exhibits high specificity and significant emissivity in lipid droplets, making it a valuable tool in various scientific research applications, particularly in the study of diabetic cataracts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ptz-LD is synthesized through a series of chemical reactions involving phenothiazine derivatives. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired fluorescent properties .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The production process is optimized for high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Ptz-LD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using specific oxidizing agents, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its emissivity.
Common Reagents and Conditions:
Oxidizing Agents: Silver hexafluoroantimonate (AgSbF6) is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired modification.
Substitution Reactions: Halogenation and subsequent coupling reactions are typical for introducing new functional groups.
Major Products: The major products formed from these reactions include modified phenothiazine derivatives with altered fluorescent properties, which can be tailored for specific applications .
Applications De Recherche Scientifique
Ptz-LD has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting lipid droplets in various chemical studies.
Biology: Employed in cellular imaging to study lipid metabolism and related biological processes.
Medicine: Utilized in research on diabetic cataracts and other lipid-related diseases.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and industrial purposes .
Mécanisme D'action
Ptz-LD exerts its effects through its high specificity for lipid droplets. The compound’s phenothiazine core interacts with lipid molecules, leading to significant fluorescence emission. This interaction allows for the precise detection and imaging of lipid droplets in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Phenothiazine Derivatives: Other phenothiazine-based compounds with similar fluorescent properties.
PEGylated Phenothiazine Derivatives: Modified phenothiazine compounds with polyethylene glycol chains for enhanced biocompatibility.
Thermally Activated Delayed Fluorescent Phenothiazine Compounds: Phenothiazine derivatives with unique luminescent properties.
Uniqueness of Ptz-LD: this compound stands out due to its high specificity and significant emissivity in lipid droplets, making it particularly valuable for research in lipid metabolism and related diseases. Its unique properties allow for precise imaging and detection, which is not as effectively achieved by other similar compounds .
Propriétés
Formule moléculaire |
C24H17N3S2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-(10-ethylphenothiazin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3S2/c1-2-27-19-8-4-6-10-22(19)28-23-14-16(11-12-20(23)27)13-17(15-25)24-26-18-7-3-5-9-21(18)29-24/h3-14H,2H2,1H3/b17-13+ |
Clé InChI |
HGYGQWZWBIWCBG-GHRIWEEISA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)



![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)




![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)

![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
